molecular formula C17H22N4O4S B2964208 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-56-0

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2964208
CAS No.: 850936-56-0
M. Wt: 378.45
InChI Key: QWKHJDRZKJTBSE-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a sulfonyl group and an oxadiazole ring

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with benzamide: The final step involves coupling the sulfonylated intermediate with a benzamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent but may include reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide: Similar structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

The uniqueness of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-11-8-12(2)10-21(9-11)26(23,24)15-6-4-14(5-7-15)16(22)18-17-20-19-13(3)25-17/h4-7,11-12H,8-10H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHJDRZKJTBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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